1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine
CAS No.: 1704069-00-0
Cat. No.: VC2748881
Molecular Formula: C12H14BrF3N2
Molecular Weight: 323.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1704069-00-0 |
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Molecular Formula | C12H14BrF3N2 |
Molecular Weight | 323.15 g/mol |
IUPAC Name | 1-[2-bromo-4-(trifluoromethyl)phenyl]-4-methylpiperazine |
Standard InChI | InChI=1S/C12H14BrF3N2/c1-17-4-6-18(7-5-17)11-3-2-9(8-10(11)13)12(14,15)16/h2-3,8H,4-7H2,1H3 |
Standard InChI Key | DNZJWUBDLGBLTJ-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br |
Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine is a synthetic organic compound that belongs to the class of substituted piperazines. It is characterized by a piperazine ring with a methyl group attached to one nitrogen atom and a 2-bromo-4-(trifluoromethyl)phenyl group attached to the other nitrogen atom. The compound is registered in chemical databases with specific identifiers that facilitate its recognition and classification in scientific literature and chemical repositories.
This compound is documented in PubChem with the identifier CID 91759170, indicating its registration in this comprehensive chemical database . Additional identifiers include the CAS Registry Number 1704069-00-0, which serves as its unique numerical identifier assigned by Chemical Abstracts Service . These identifiers are crucial for unambiguous identification of the compound in scientific literature and chemical databases.
Structural Features
The molecular structure of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine consists of three primary components:
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A piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4)
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A methyl group attached to one of the nitrogen atoms
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A 2-bromo-4-(trifluoromethyl)phenyl group attached to the other nitrogen atom
The phenyl ring contains two key substituents: a bromine atom at the ortho position (position 2) and a trifluoromethyl group at the para position (position 4). This arrangement creates a distinct electronic distribution and three-dimensional configuration that influences the compound's chemical behavior and potential interactions with biological systems.
Physical and Chemical Properties
Fundamental Properties
1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine possesses specific physical and chemical properties that are characteristic of its structural composition. The molecular weight of this compound is 323.15 g/mol as computed by PubChem 2.2 . This value reflects the combined atomic weights of the constituent elements in the molecular formula.
The compound was first entered into the PubChem database on June 1, 2015, with the most recent modification to its entry occurring on February 22, 2025 . This timeline suggests ongoing interest in and potentially evolving understanding of this chemical entity.
Comparative Properties Analysis
While complete property data for 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine is limited in the available search results, insights can be gained by examining related compounds with similar structural elements. The table below presents a comparative analysis of selected properties between our target compound and related structures:
Property | 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine | (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone | 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine |
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Molecular Weight (g/mol) | 323.15 | 351.16 | 337.18 |
PubChem CID | 91759170 | 89825466 | 91759125 |
Creation Date | 2015-06-01 | 2015-02-13 | 2015-06-01 |
Modification Date | 2025-02-22 | 2025-03-01 | 2025-02-15 |
These comparisons highlight structural similarities and differences between related compounds containing bromo-trifluoromethyl-phenyl groups and piperazine rings.
Structural Analogues and Related Compounds
Comparative Structural Analysis
Several compounds share structural similarities with 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine, differing in the position of functional groups or the nature of substituents. One such analogue is (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone, which contains the same 4-methylpiperazine moiety but differs in the connection to the aromatic ring and the position of the bromine and trifluoromethyl groups on the phenyl ring .
Another related compound is 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine, which features a similar structure but with the bromine and trifluoromethyl groups at different positions (3 and 5 instead of 2 and 4) and an ethyl rather than a methyl substituent on the piperazine ring . These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and potential biological activities.
Structural Elements and Their Significance
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The piperazine ring provides a basic nitrogen center that can participate in hydrogen bonding and serve as a proton acceptor in various interactions.
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The methyl group on one of the piperazine nitrogens modifies the basicity and lipophilicity of this center.
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The 2-bromo substituent on the phenyl ring introduces a large, polarizable atom that can participate in halogen bonding and influence the electronic distribution in the aromatic system.
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The 4-trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while also exerting a strong electron-withdrawing effect on the aromatic ring.
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